molecular formula C9H11FN2O3 B8028296 2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine

2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine

Cat. No.: B8028296
M. Wt: 214.19 g/mol
InChI Key: AOVHYDNHWMIQGY-UHFFFAOYSA-N
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Description

2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine is a chemical compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a fluorine atom at the 2-position, a 2-methylpropoxy group at the 6-position, and a nitro group at the 3-position of the pyridine ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced at the 2-position using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Alkylation: The 2-methylpropoxy group is introduced at the 6-position through an alkylation reaction using 2-methylpropyl bromide and a suitable base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The alkoxy group can be hydrolyzed to the corresponding alcohol using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, Pd/C, ethanol.

    Substitution: Ammonia, thiols, solvents like dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Reduction: 2-Fluoro-6-(2-methylpropoxy)-3-aminopyridine.

    Substitution: 2-Amino-6-(2-methylpropoxy)-3-nitropyridine.

    Hydrolysis: 2-Fluoro-6-(2-methylpropanol)-3-nitropyridine.

Scientific Research Applications

2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, while the fluorine atom can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-methoxypyridine: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.

    3-Nitro-2-fluoropyridine: Lacks the 2-methylpropoxy group, making it less hydrophobic.

    2-Fluoro-6-(2-methylpropoxy)pyridine: Lacks the nitro group, resulting in different reactivity.

Uniqueness

2-Fluoro-6-(2-methylpropoxy)-3-nitropyridine is unique due to the combination of its substituents, which confer specific chemical properties such as increased hydrophobicity and potential for diverse chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-6-(2-methylpropoxy)-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3/c1-6(2)5-15-8-4-3-7(12(13)14)9(10)11-8/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVHYDNHWMIQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC(=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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